molecular formula C19H17F2N3O3S2 B2438948 (2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-81-5

(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2438948
M. Wt: 437.48
InChI Key: NOOIHXZDTIIZOJ-UHFFFAOYSA-N
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Description

“(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

The synthesis of thiazole derivatives, like the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anti-Mycobacterial Properties

  • The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, which includes compounds structurally similar to the one , has been identified as a promising anti-mycobacterial chemotype. Research has shown that derivatives of this scaffold exhibit potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity, highlighting their therapeutic potential in tuberculosis treatment (Pancholia et al., 2016).

Antimicrobial Activity

  • Studies on derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, which are closely related to the compound of interest, have demonstrated good antimicrobial activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Properties

  • Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which share a similar structural motif with the compound , have been synthesized and screened for their cytotoxic activity against various cancer cell lines. These studies suggest that certain derivatives can induce apoptosis in cancer cells, pointing to their potential as anticancer agents (Manasa et al., 2020).

Spectroscopic and Computational Analysis

  • Research involving benzo[d]thiazol-2-ylhydrazono derivatives, which are structurally related to the compound , has focused on their spectroscopic and computational analysis using density functional theory (DFT). These studies provide insights into the stability, charge distribution, and potential applications of these compounds in materials science (Rajaraman et al., 2015).

Tubulin Polymerization Inhibition

  • Compounds with a similar structure have been studied for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. This suggests potential applications in developing treatments for diseases characterized by uncontrolled cell growth, such as cancer (Manasa et al., 2020).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S2/c1-29(26,27)15-7-3-6-14-17(15)22-19(28-14)24-10-8-23(9-11-24)18(25)16-12(20)4-2-5-13(16)21/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOIHXZDTIIZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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